molecular formula C8H7ClFNO2 B12972116 Methyl 2-amino-4-chloro-6-fluorobenzoate

Methyl 2-amino-4-chloro-6-fluorobenzoate

Cat. No.: B12972116
M. Wt: 203.60 g/mol
InChI Key: UNBZZTGQMQVJRD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-6-fluorobenzoate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-amino-4-chloro-6-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

UNBZZTGQMQVJRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

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